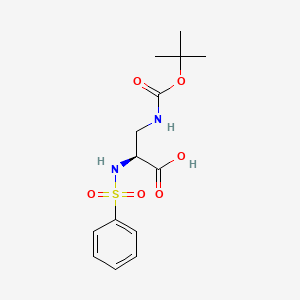
(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a compound that features a Boc-protected amino group, a phenylsulfonylamino group, and a propionic acid backbone
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
It’s worth noting that the compound contains a phenylsulfonylamino group, which may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including amino acid synthesis and degradation .
Pharmacokinetics
The compound’s structure suggests that it may be readily absorbed and distributed in the body due to its relatively small size and polar nature .
Result of Action
Similar compounds have been known to induce various cellular responses, such as changes in enzyme activity or protein expression .
Action Environment
The action, efficacy, and stability of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity may be enhanced under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the phenylsulfonylamino group. One common method involves the reaction of Boc-protected amino acids with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The phenylsulfonyl group can be reduced to form thiols.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid in dichloromethane
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amines and their subsequent derivatives
Scientific Research Applications
(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts .
Comparison with Similar Compounds
Similar Compounds
(S)-Boc-3-amino-2-(phenylsulfonylamino)-butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-Boc-3-amino-2-(phenylsulfonylamino)-valeric acid: Similar structure but with a valeric acid backbone
Uniqueness
(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the Boc-protected amino group and the phenylsulfonylamino group allows for versatile chemical modifications and interactions .
Properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWHQQQQQGDBKG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3020025.png)

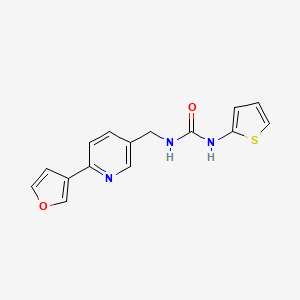
![N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3020029.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)
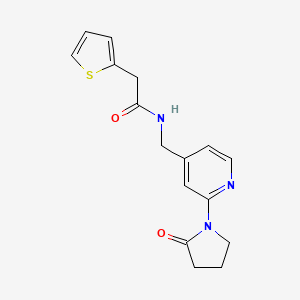
![6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020036.png)
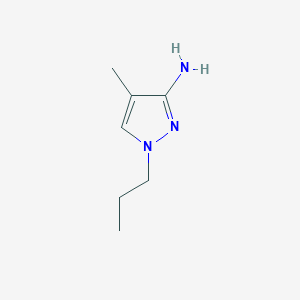
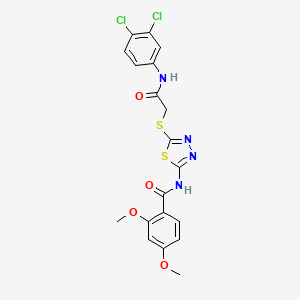
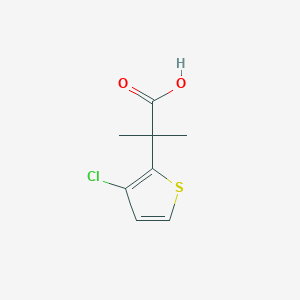
![5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B3020042.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone](/img/structure/B3020043.png)
